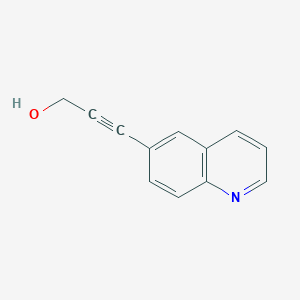![molecular formula C7H4ClN3 B1322630 4-Chloropyrido[4,3-d]pyrimidine CAS No. 89583-92-6](/img/structure/B1322630.png)
4-Chloropyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloropyrido[4,3-d]pyrimidine is a reactant used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of this compound involves a multi-step process. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .Molecular Structure Analysis
The molecular structure of this compound has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions . It is also involved in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
Physical properties of this compound include a molecular weight of 165.58 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 142 . It also has a density of 1.438 g/cm³, a flash point of 174.308 °C, and a boiling point of 316.135 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Methods : The synthesis of 2-substituted pyrido[3,2-d]pyrimidines demonstrates the use of 2-chloropyrido[3,2-d]pyrimidine in regioselective pallado-dehalogenation and cross-coupling reactions to produce highly functionalized products (Tikad et al., 2009).
- Formation of Bicyclic Systems : The compound is integral in the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, yielding potential antibacterial agents (Dave & Shah, 2002).
- Diverse Methodologies in Synthesis : Research on pyrido[4,3-d]pyrimidines highlights diverse synthetic methodologies and their biological applications, showing its versatility in chemical synthesis (Elattar & Mert, 2016).
Biomedical Applications
- Potential Anticancer Agents : Synthesis of novel pyrido[3,4-d]pyrimidine derivatives has shown promise as anticancer agents, with some compounds exhibiting selective activities against specific cancer cell lines (Wei & Malhotra, 2012).
- Role in Biological Screening : 4-Chloropyrrolo[2,3-d]pyrimidines have been used in synthesizing tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for biological screening purposes (Dave & Shah, 2002).
Miscellaneous Applications
- Formation of Nanotubes : N-substituted pyrido[4,3-d]pyrimidines have been shown to self-organize into cyclic hexamers and linear stacks, forming 1D nanostructures like rosette nanotubes (Durmus et al., 2013).
- Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing this moiety have shown promising radioprotective and antitumoractivities (Alqasoumi et al., 2009).
Mécanisme D'action
Target of Action
4-Chloropyrido[4,3-d]pyrimidine is a type of pyridopyrimidine, which has shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets . .
Mode of Action
Pyridopyrimidines, in general, have been studied for their potential biological activities . They are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyridopyrimidines, including this compound, are known to affect various biochemical pathways . They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .
Result of Action
Pyridopyrimidines, in general, have shown a wide spectrum of biological activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Chloropyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and cellular responses. Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their activity and potentially leading to changes in gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis. This disruption can lead to altered cellular responses, such as changes in cell proliferation and survival. Furthermore, its interaction with proteins involved in DNA replication and repair can result in changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, such as kinases, it prevents the enzymes from catalyzing their reactions. This inhibition can lead to a cascade of effects, altering cellular signaling pathways and gene expression. Additionally, this compound can interact with DNA and RNA, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, affecting cellular responses and overall physiology .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular responses. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWUCHAQPUKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627549 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89583-92-6 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)
![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)







![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
